3,4-Dichloro-5-nitroaniline

Description

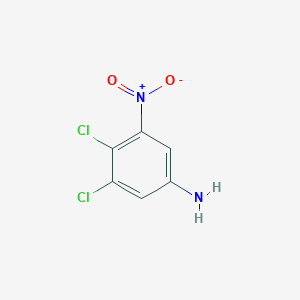

3,4-Dichloro-5-nitroaniline (C₆H₃Cl₂N₂O₂) is a halogenated aromatic amine with two chlorine atoms at positions 3 and 4, a nitro group at position 5, and an amine group at position 1. Its molecular weight is approximately 207.01 g/mol. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of triclabendazole, an antiparasitic agent used to treat liver fluke infections in livestock and humans . The nitro and chloro substituents enhance its reactivity in nucleophilic substitution and reduction reactions, making it valuable for constructing complex heterocyclic frameworks.

Properties

IUPAC Name |

3,4-dichloro-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFSWFLGQYYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3,4-Dichloro-5-methylaniline

- Structure : C₇H₇Cl₂N (Molecular weight: 176.04 g/mol).

- Key Differences : Replaces the nitro group at position 5 with a methyl group.

- Implications :

3,4-Dichloro-2-nitroaniline

- Structure : C₆H₃Cl₂N₂O₂ (Molecular weight: 207.01 g/mol).

- Key Differences : Nitro group at position 2 instead of 4.

- This compound (CAS 958804-40-5) is less studied but may exhibit distinct solubility and stability profiles compared to the 5-nitro isomer .

4-Chloro-2-fluoro-5-nitroaniline

- Structure : C₆H₄ClFN₂O₂ (Molecular weight: 206.56 g/mol).

- Key Differences : One chlorine replaced by fluorine at position 4.

- Used in synthesizing fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability .

5-Chloro-2-nitro-N-phenylaniline

- Structure : C₁₂H₉ClN₂O₂ (Molecular weight: 248.67 g/mol).

- Key Differences : Incorporates a phenyl group attached to the amine.

- Implications :

Structural and Functional Comparison Table

Research Findings and Implications

- Reactivity : The nitro group in this compound facilitates reduction to amines, a critical step in triclabendazole synthesis . In contrast, methyl or phenyl substituents (e.g., 3,4-Dichloro-5-methylaniline) prioritize alkylation or arylation pathways .

- Synthetic Utility : Fluorinated analogs like 4-Chloro-2-fluoro-5-nitroaniline are gaining traction in medicinal chemistry due to improved pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.